6-(3-Nitro-pyrazol-1-yl)-hexan-2-one
Description
6-(3-Nitro-pyrazol-1-yl)-hexan-2-one is a ketone derivative featuring a pyrazole ring substituted with a nitro group at the 3-position, linked via a six-carbon chain. Structural characterization of such compounds typically involves techniques like X-ray crystallography, often using refinement programs such as SHELX .
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(3-nitropyrazol-1-yl)hexan-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-8(13)4-2-3-6-11-7-5-9(10-11)12(14)15/h5,7H,2-4,6H2,1H3 |
InChI Key |
BCIQDMINUDTDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The primary structural analogues of 6-(3-Nitro-pyrazol-1-yl)-hexan-2-one include:
- 6-(1H-Pyrazol-1-yl)hexan-2-one (CAS 1157534-49-0): Lacks the nitro group at the pyrazole 3-position .
- 6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine : Features an imidazole ring instead of pyrazole and a spirocyclic structure .
Key Differences:
Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to non-nitro analogues.
Solubility : Nitro groups generally reduce water solubility due to increased hydrophobicity. Hexan-2-one derivatives without nitro substituents, such as 6-(1H-Pyrazol-1-yl)hexan-2-one, may exhibit higher solubility .
Ecological and Toxicological Considerations
Hexan-2-one Baseline Data
However, data on persistence, bioaccumulation, and mobility in soil are unavailable .
Impact of Pyrazole-Nitro Substitution
The addition of a nitro-pyrazole group likely alters the ecological profile:
- Toxicity: Nitroheterocycles are often associated with higher toxicity compared to non-nitro analogues. For example, nitroaromatics can exhibit mutagenic or carcinogenic properties.
- Persistence : Nitro groups may slow biodegradation due to their electron-withdrawing nature, increasing environmental persistence.
Q & A
Basic: What are the standard synthetic routes for 6-(3-Nitro-pyrazol-1-yl)-hexan-2-one, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling nitro-substituted pyrazole derivatives with hexan-2-one precursors. Key steps include:
- Regioselective functionalization : Use N-tosylhydrazones or Mannich reactions to introduce the nitro-pyrazole moiety while controlling regiochemistry .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, as seen in similar pyrazole syntheses .
- Temperature control : Gradual heating (e.g., 90°C) minimizes side reactions, with yields improved by post-reaction cooling and recrystallization in ethanol/water mixtures .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- IR spectroscopy : Identifies nitro (1529 cm⁻¹, asymmetrical N-O stretch) and ketone (1681 cm⁻¹, C=O stretch) groups .
- NMR : ¹H-NMR resolves pyrazole proton environments (δ 7.5–8.5 ppm for aromatic protons), while ¹³C-NMR confirms carbonyl (δ ~200 ppm) and nitro group connectivity .
- Resolution of conflicts : Cross-validate using LC-MS for molecular weight confirmation and HPLC for purity assessment (>99% by area normalization) .
Advanced: How does the nitro group at the 3-position of the pyrazole ring influence the compound's reactivity in nucleophilic substitution or cycloaddition reactions?
- Electron-withdrawing effects : The nitro group deactivates the pyrazole ring, directing nucleophilic attacks to the 5-position. This is confirmed by regioselective synthesis studies .
- Cycloaddition compatibility : The nitro group stabilizes transition states in Diels-Alder reactions, enabling [4+2] cycloadditions with electron-deficient dienophiles under mild conditions (e.g., 50°C in THF) .
Advanced: What methodologies are recommended for studying the thermodynamic mixing behavior of this compound in multi-component solvent systems?
- Excess molar enthalpy measurements : Use microcalorimetry (e.g., TAM III) at 298.15 K to quantify mixing enthalpies in ternary systems (e.g., nonane/hexan-2-one analogs). Compare results with modified Redlich–Kister equations for predictive modeling .
- Solvent selection criteria : Prioritize low-polarity solvents (e.g., o-xylene) to minimize solute-solvent interactions, as demonstrated in similar ketone systems .
Basic: What purification strategies are optimal for isolating this compound from reaction byproducts, particularly nitro-containing impurities?
- Fractional distillation : Effective for separating low-volatility nitro byproducts (boiling point differences >20°C) .
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) to resolve polar nitro impurities. Monitor by TLC (Rf ~0.4–0.6) .
Advanced: What experimental designs are appropriate for investigating the compound's stability under various pH and temperature conditions?
- Accelerated stability testing : Incubate samples at 40–60°C and pH 1–13 for 4–8 weeks. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled irradiation (λ = 254 nm) to assess photolytic decomposition .
Advanced: How can ternary phase behavior studies (like those in o-xylene/hexan-2-one/nonane systems) inform solvent selection for reactions involving this compound?
- Thermodynamic compatibility : Ternary phase diagrams (e.g., o-xylene/hexan-2-one/nonane) predict miscibility. Use solvents with similar excess molar enthalpies (e.g., nonane for non-polar systems) to stabilize reactive intermediates .
- Empirical testing : Validate predictions by measuring reaction yields in candidate solvents (e.g., hexan-2-one analogs) .
Basic: How should researchers validate analytical methods (HPLC, GC) for quantifying this compound in complex mixtures?
- HPLC validation :
- GC validation : Use FID detection with splitless injection (280°C) and He carrier gas. Calibrate with internal standards (e.g., nonane) .
Advanced: What strategies exist for resolving contradictions between observed reaction outcomes and established pyrazole chemistry mechanisms?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., H/D exchange at pyrazole positions) .
- Computational validation : Perform DFT calculations (B3LYP/6-31G*) to model transition states and reconcile unexpected regiochemistry .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
